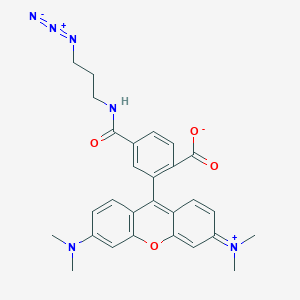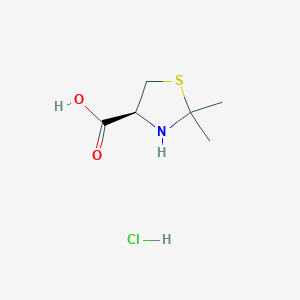
Copper bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula Cu(C2F6NO4S2)2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high thermal and chemical stability, making it a valuable component in many scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of copper(II) salts with bis(trifluoromethylsulfonyl)imide. One common method involves the use of copper(II) sulfate and bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using copper(II) chloride and bis(trifluoromethylsulfonyl)imide. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then isolated and purified using techniques such as filtration and crystallization .
Chemical Reactions Analysis
Types of Reactions: Copper bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: Compounds with new functional groups replacing the trifluoromethylsulfonyl groups.
Scientific Research Applications
Copper bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: It is used in the study of metalloproteins and enzyme catalysis.
Mechanism of Action
The mechanism of action of copper bis(trifluoromethylsulfonyl)imide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can stabilize transition metal complexes through its strong electron-withdrawing trifluoromethylsulfonyl groups. This stabilization allows it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include coordination with nitrogen or oxygen atoms in ligands and participation in electron transfer processes .
Comparison with Similar Compounds
- Silver bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethylsulfonyl)imide
- Potassium bis(trifluoromethylsulfonyl)imide
Comparison: Copper bis(trifluoromethylsulfonyl)imide is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile catalyst. Compared to silver bis(trifluoromethylsulfonyl)imide, it is less expensive and more readily available. Compared to lithium and potassium bis(trifluoromethylsulfonyl)imide, it offers better thermal stability and higher catalytic activity in certain reactions .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;copper(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHCZUIBARZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuF6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-Bromo-4-(4-fluoro-2,6-dimethyl-phenoxy)phenyl]ethanone](/img/structure/B6302865.png)




![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)








